molecular formula C17H15Cl2N5O3 B2568591 2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1004638-77-0

2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2568591
CAS RN: 1004638-77-0
M. Wt: 408.24
InChI Key: YFIVHQJEAMPQSF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5O3 and its molecular weight is 408.24. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide have been explored for their potential anticancer activities. For instance, a study by Al-Sanea et al. (2020) synthesized compounds targeting cancer cell lines, with one compound exhibiting appreciable growth inhibition against eight cancer cell lines, indicating its potential as a new anticancer agent (Al-Sanea et al., 2020). Additionally, El-Morsy et al. (2017) evaluated the antitumor activity of a series of new derivatives against the human breast adenocarcinoma cell line MCF7, finding moderate activity and highlighting one derivative as particularly active (El-Morsy et al., 2017).

Antioxidant Activity

A novel study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives, synthesizing coordination complexes that exhibited significant in vitro antioxidant activity. This study provides insight into the potential of these compounds for developing antioxidant therapies (Chkirate et al., 2019).

Antimicrobial and Antifungal Activities

Further research into the antimicrobial and antifungal properties of acetamide derivatives, including those related to the chemical structure , has been conducted. Hossan et al. (2012) synthesized a series of derivatives that showed promising antimicrobial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. These findings suggest a potential application of these compounds in treating infections (Hossan et al., 2012).

Molecular Docking and Computational Studies

Research has also extended into computational studies, including molecular docking, to understand the interaction of such compounds with biological targets. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their potential in ligand-protein interactions and photovoltaic efficiency, which could have implications for drug design and renewable energy applications (Mary et al., 2020).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O3/c1-9-6-15(25)22-17(20-9)24-14(5-10(2)23-24)21-16(26)8-27-13-4-3-11(18)7-12(13)19/h3-7H,8H2,1-2H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIVHQJEAMPQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

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